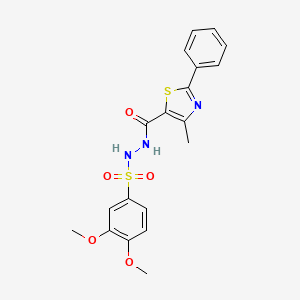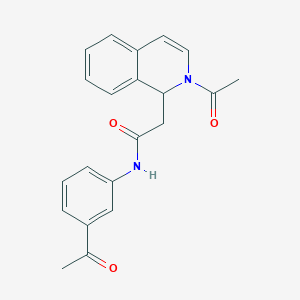
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a type of thiochromene, which is a class of organic compounds that contains a thiochromene ring. The synthesis method of this compound is complex and requires expertise in organic chemistry.
Mécanisme D'action
The mechanism of action of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide involves its interaction with specific receptors in the body. This compound has been shown to interact with the estrogen receptor in breast cancer cells, leading to the inhibition of cell growth. In addition, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific receptors it interacts with. In breast cancer cells, this compound has been shown to inhibit cell growth and induce cell death. In addition, it has been shown to have anti-inflammatory and anti-bacterial properties. The physiological effects of this compound are still being studied, and further research is needed to fully understand its potential applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide in lab experiments include its potential applications in drug development and its ability to interact with specific receptors in the body. However, the synthesis method for this compound is complex and requires expertise in organic chemistry. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound.
Orientations Futures
There are several future directions for research on N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide. One potential direction is the development of targeted therapies for cancer using this compound. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound. Another potential direction for research is the modification of the synthesis method to make it more efficient and cost-effective. Overall, this compound has significant potential for applications in drug development and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis method of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide involves several steps. The first step is the synthesis of 8-fluoro-3,4-dihydro-2H-thiochromen-4-amine, which is achieved by reacting 8-fluoro-3,4-dihydro-2H-thiochromen-4-one with ammonia. The second step involves the reaction of 8-fluoro-3,4-dihydro-2H-thiochromen-4-amine with 5-carboxylic acid benzimidazole to form this compound. This synthesis method requires a high level of expertise in organic chemistry and is time-consuming.
Applications De Recherche Scientifique
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide has potential applications in drug development due to its ability to interact with specific receptors in the body. This compound has been shown to have activity against various types of cancer, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to have anti-inflammatory and anti-bacterial properties. The ability of this compound to interact with specific receptors in the body makes it a potential candidate for the development of targeted therapies.
Propriétés
IUPAC Name |
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-12-3-1-2-11-13(6-7-23-16(11)12)21-17(22)10-4-5-14-15(8-10)20-9-19-14/h1-5,8-9,13H,6-7H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADUPDXMDSBPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1NC(=O)C3=CC4=C(C=C3)N=CN4)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680551.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]-2-nitrobenzamide](/img/structure/B7680559.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7680560.png)

![1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7680583.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-(N-methylanilino)propyl]-4-methylsulfanylbutanamide](/img/structure/B7680600.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N,6-dimethyl-4-oxopyridazine-3-carboxamide](/img/structure/B7680607.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7680609.png)
![N-phenyl-1-[2-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]acetyl]piperidine-4-carboxamide](/img/structure/B7680613.png)

![2-chloro-5,5-dioxo-N-(oxolan-2-ylmethyl)-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxamide](/img/structure/B7680618.png)
![2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7680625.png)
![2-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B7680648.png)
